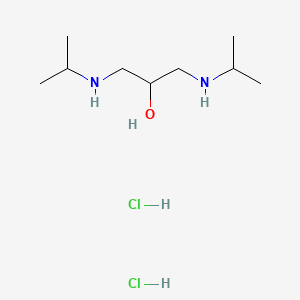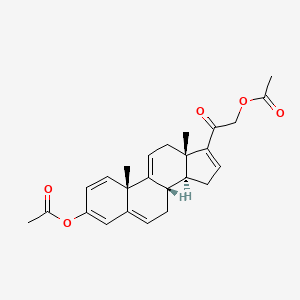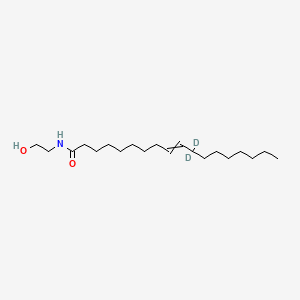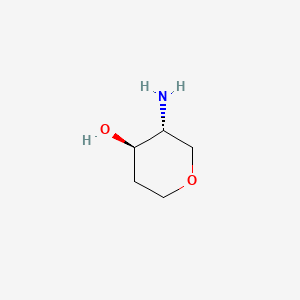
1,3-Bis(isopropylamino)propan-2-ol dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(isopropylamino)propan-2-ol dihydrochloride (IPAP) is an organohalide compound used in various scientific research applications. It is a white, odorless, crystalline powder that is soluble in water and ethanol. IPAP has a molecular weight of 345.12 g/mol and is commonly used as a reagent in organic synthesis. IPAP is also known as isopropylaminopropanol dihydrochloride, isopropylaminopropanol hydrochloride, isopropylaminopropanol dihydrochloride, or isopropylaminopropanol hydrogen chloride.
作用机制
IPAP acts as a nucleophile in organic synthesis and is used to form covalent bonds with electrophiles. It can also act as a Lewis acid, forming complexes with Lewis bases. IPAP can also act as a catalyst in the synthesis of polymers, and as a ligand in metal-catalyzed reactions.
Biochemical and Physiological Effects
IPAP has no known biochemical or physiological effects. It is not known to be toxic, and it is not known to have any adverse effects on humans or other living organisms.
实验室实验的优点和局限性
The main advantages of using IPAP in laboratory experiments are its low cost and availability, its high solubility in water and ethanol, and its low toxicity. The main limitation of using IPAP in laboratory experiments is its low reactivity, which can make it difficult to use in certain reactions.
未来方向
Future research on IPAP could focus on its potential applications in drug synthesis, polymer synthesis, and metal-catalyzed reactions. Additionally, further research could be conducted on its reactivity in different solvents and its potential toxicity. Finally, research could be conducted on the potential use of IPAP as a ligand in metal-catalyzed reactions and as a catalyst for the synthesis of polymers.
合成方法
IPAP is synthesized by reacting isopropylamine with 2-propanol in the presence of hydrochloric acid. This reaction is conducted in aqueous solution at a temperature of 25-30°C. The reaction is complete after about 5 hours, and the product is purified by recrystallization from water.
科学研究应用
IPAP is used in a variety of scientific research applications, including as a reagent for the synthesis of other organohalides, as a catalyst for the synthesis of polymers, and as a ligand in metal-catalyzed reactions. It is also used as a reactant in the synthesis of pharmaceuticals and as a reagent for the synthesis of other organohalide compounds. IPAP has been used in the synthesis of a variety of compounds, including 2-amino-3-chloropropanol, 2-amino-3-propyl-1-chloroethanol, and 2-amino-3-chloropropanol dihydrochloride.
属性
IUPAC Name |
1,3-bis(propan-2-ylamino)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H22N2O.2ClH/c1-7(2)10-5-9(12)6-11-8(3)4;;/h7-12H,5-6H2,1-4H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDASOWWYAIHMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(CNC(C)C)O.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H24Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Bis(isopropylamino)propan-2-ol dihydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[[(2R,4R)-4-Sulfanylpyrrolidine-2-carbonyl]amino]benzoic acid](/img/structure/B568912.png)








